8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a chromen backbone, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common method includes the initial formation of the chromen ring system, followed by the introduction of the chloro and oxo groups. The tert-butoxycarbonyl (Boc) protecting group is then added to the amino butanoate moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The chromen backbone can interact with enzymes or receptors, modulating their activity. The Boc-protected amino group may also play a role in the compound’s bioactivity by facilitating its transport or stability within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [(tert-butoxycarbonyl)amino]acetate
- 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methyl-2-[(tert-butoxycarbonyl)amino]butanoate
- 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]methylcyclohexanecarboxylate
Uniqueness
What sets 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H24ClNO6 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C21H24ClNO6/c1-5-15(23-20(26)29-21(2,3)4)19(25)28-17-10-16-13(9-14(17)22)11-7-6-8-12(11)18(24)27-16/h9-10,15H,5-8H2,1-4H3,(H,23,26) |
InChI Key |
SPJCPAZJVQILJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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